Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate
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Overview
Description
This compound belongs to the arylphenoxypropionate class of herbicides and has been widely used in the agricultural industry for over two decades.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate typically involves the esterification of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with stringent control over reaction parameters to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels. The final product is subjected to rigorous quality control tests to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: 7-oxo-7-(3-phenoxyphenyl)heptanoic acid.
Reduction: 7-hydroxy-7-(3-phenoxyphenyl)heptanoate.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant physiology and weed control mechanisms.
Medicine: Explored for potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Utilized in the formulation of herbicides and agrochemicals
Mechanism of Action
The herbicidal activity of ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate is primarily due to its inhibition of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis in plants. By inhibiting ACC, the compound disrupts lipid biosynthesis, leading to the death of susceptible grass weeds. The molecular targets and pathways involved include the binding of the compound to the biotin carboxylase domain of ACC, thereby preventing the carboxylation of acetyl-CoA.
Comparison with Similar Compounds
Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate can be compared with other similar compounds in the arylphenoxypropionate class, such as:
- Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate
- Ethyl 8-(2-methoxyphenyl)-8-oxooctanoate
- Ethyl 7-(1-naphthyl)-7-oxoheptanoate
- Ethyl 4-(4-fluoro-3-methylphenyl)-4-oxobutyrate
- Ethyl 5-(4-fluoro-3-methylphenyl)-5-oxovalerate
- Ethyl 5-oxo-5-(3-phenoxyphenyl)valerate
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific phenoxyphenyl substitution, which imparts distinct herbicidal properties .
Properties
IUPAC Name |
ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-2-24-21(23)15-8-4-7-14-20(22)17-10-9-13-19(16-17)25-18-11-5-3-6-12-18/h3,5-6,9-13,16H,2,4,7-8,14-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPHSBSMUBBNIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645597 |
Source
|
Record name | Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898752-70-0 |
Source
|
Record name | Ethyl 7-oxo-7-(3-phenoxyphenyl)heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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